molecular formula C17H18ClN3O2 B2944950 1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea CAS No. 2034540-01-5

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Cat. No.: B2944950
CAS No.: 2034540-01-5
M. Wt: 331.8
InChI Key: OZCWYBXMHVDCFU-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a (5-cyclopropylpyridin-3-yl)methyl substituent. The 5-chloro-2-methoxyphenyl moiety is a recurring pharmacophoric element in bioactive compounds, contributing to electronic and steric interactions with biological targets . While direct synthesis data for this compound are unavailable, analogous urea derivatives are typically synthesized via reactions between isocyanates and amines, with yields ranging from 60–72% for structurally related compounds .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-16-5-4-14(18)7-15(16)21-17(22)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWYBXMHVDCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C15H17ClN2OC_{15}H_{17}ClN_2O, and it features a chloro-substituted methoxyphenyl ring and a cyclopropylpyridine moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or other nucleophiles. The specific methods can vary, but they generally include:

  • Formation of the urea linkage : Reaction between a substituted phenyl isocyanate and an amine.
  • Cyclization or substitution : Incorporation of the cyclopropylpyridine moiety through nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of urea have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
A54912.5Apoptosis induction
MCF715.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, compounds similar to this compound have been reported to inhibit kinases involved in cancer signaling pathways.

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of urea derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer potency against breast cancer cells (MCF7). The compound was found to induce apoptosis through the mitochondrial pathway.
  • Antimicrobial Efficacy : A research group tested various derivatives against multi-drug resistant strains of bacteria, finding that certain modifications improved efficacy significantly, highlighting the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares its urea backbone with several analogues, differing primarily in the substituent on the second nitrogen atom. Key comparisons include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent on Urea Nitrogen Key Properties
1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea ~C₁₇H₁₆ClN₃O₂ ~329.5 (5-cyclopropylpyridin-3-yl)methyl Predicted higher lipophilicity due to cyclopropyl group
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea C₁₄H₁₂Cl₂N₂O₂ 311.16 3-chlorophenyl Melting point not reported; simpler aromatic substituent
PQ401 (1-(5-chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea) C₁₈H₁₅ClN₄O₂ 366.8 2-methylquinolin-4-yl Larger aromatic system; potential for π-π stacking
1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(5-chloro-2-methoxyphenyl)piperazine (23) C₂₈H₂₈ClN₃O₄ 514.0 Piperazine-linked benzodioxole Higher molecular weight; melting point 177–178°C

Notes:

  • The cyclopropyl group in the target compound may enhance metabolic stability compared to chlorophenyl or quinoline substituents due to reduced susceptibility to oxidative metabolism .
  • Piperazine derivatives (e.g., compound 23) exhibit distinct physicochemical profiles, with higher melting points and molecular weights, likely due to extended conjugation and hydrogen-bonding capacity .

Pharmacological Implications

  • Kinase Inhibition: Urea derivatives like PD173074 and PQ401 are known kinase inhibitors, suggesting the target compound may share similar mechanisms . The cyclopropylpyridine group could improve selectivity for specific kinase domains compared to bulkier quinoline systems.
  • GPCR Interactions : The 5-chloro-2-methoxyphenyl moiety is prevalent in ligands targeting G protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors. Substituent variations influence binding affinity; for example, the chlorophenyl group in ’s compound may favor hydrophobic pockets, while the pyridine-cyclopropyl group in the target compound could engage in π-cation interactions .
  • Solubility and Bioavailability : The pyridine ring in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl). However, the cyclopropyl group could counterbalance this by increasing hydrophobicity .

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